9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is a compound with a unique bicyclic structure. It is an amino acid analogue, featuring the bicyclo[3.3.1]nonane system as its side group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the formation of the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying amino acid analogues.
Medicine: It has potential therapeutic applications due to its unique structure.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
9-Borabicyclo[3.3.1]nonane: A mild reagent for the reduction of carbonyl compounds.
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: Known for its unique conformational properties.
9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane: Similar to the above but with selenium atoms.
Uniqueness
9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate is unique due to its amino acid analogue structure, making it valuable for studying protein interactions and developing new therapeutic agents .
Properties
CAS No. |
91650-51-0 |
---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
9-aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate |
InChI |
InChI=1S/C10H17NO2.2H2O/c11-10(9(12)13)7-3-1-4-8(10)6-2-5-7;;/h7-8H,1-6,11H2,(H,12,13);2*1H2 |
InChI Key |
DJNZRUCWLVYDQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC(C1)C2(C(=O)O)N.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.